molecular formula C14H20Cl2N2O4S B512914 2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 902116-80-7

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B512914
CAS RN: 902116-80-7
M. Wt: 383.3g/mol
InChI Key: NJYCZSXALFACQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as DCEM, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

Target of Action

The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants. The compound binds at the Q B binding site of the D1 protein .

Mode of Action

The compound interacts with its target by binding to the Q B binding site of the D1 protein, which blocks the electron transfer in photosynthesis . This interaction is driven by electrostatic interactions and is energetically favorable . Amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein play an important role in the stability of the protein-compound complex via hydrogen bond and π-π interactions .

Biochemical Pathways

The compound affects the photosynthesis pathway by blocking electron transfer in photosystem-II (PS-II) . This disruption in the photosynthesis pathway leads to downstream effects that inhibit the growth of plants, particularly weeds.

Pharmacokinetics

The compound has shown a higher binding affinity and inhibition constant than the reference ligand molecule , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant. In particular, the compound has shown comparable activity to the reference herbicide (isoproturon) against Phalaris minor, a major weed of wheat crop .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound was evaluated for its herbicidal activity and specificity through a whole plant assay under laboratory-controlled conditions .

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for lab experiments, including its potent anticancer, antiviral, and antibacterial activities, and its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, virus replication, and bacterial growth. However, this compound has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions, and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide research. One possible direction is to explore the use of this compound in combination with other anticancer, antiviral, or antibacterial agents to enhance its activity. Another possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various scientific research applications.

Synthesis Methods

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethoxyacetic acid followed by reduction with iron powder and then reacting with 2-morpholinoethylamine. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl chloroformate, followed by reduction with sodium dithionite and then reacting with 2-morpholinoethylamine. The yield of this compound using these methods ranges from 50-70%.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential in various scientific research applications, including anticancer, antiviral, and antibacterial activities. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the replication of herpes simplex virus and respiratory syncytial virus. Additionally, this compound has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(19,20)17-3-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCZSXALFACQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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